N,N,N'-Trimethyl-N'-thioethylethylene Diamine
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Overview
Description
2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is an organic compound that features both amine and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amine and thiol.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
2-{2-(Dimethylamino)ethylamino}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanethiol
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methylamino ethanol
Uniqueness
2-{2-(Dimethylamino)ethylamino}ethane-1-thiol is unique due to the presence of both amine and thiol functional groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Biological Activity
N,N,N'-Trimethyl-N'-thioethylethylene diamine (TMTEED) is a compound with the chemical formula C7H18N2S and a molecular weight of 162.30 g/mol. It is classified as a thioether and is primarily used in biochemical research, particularly for its potential biological activities. This article reviews the biological activity of TMTEED, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Structure : The structure of TMTEED includes a thioether linkage and multiple nitrogen atoms, which may contribute to its reactivity and biological interactions.
- CAS Number : 97816-89-2
- Molecular Formula : C7H18N2S
Mechanisms of Biological Activity
TMTEED exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities:
Antimicrobial Activity
TMTEED has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Research has demonstrated that TMTEED possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB 231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : TMTEED induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to oxidative stress.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB 231 | 15 | Apoptosis via ROS |
HeLa | 20 | Caspase activation |
A549 | 25 | Cell cycle arrest |
Neuroprotective Effects
TMTEED has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
-
Antimicrobial Efficacy Study
- In a laboratory setting, TMTEED was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
-
Cancer Cell Proliferation Study
- A study involving MDA-MB 231 cells treated with TMTEED showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with TMTEED at IC50 concentrations.
-
Neuroprotection Study
- In a model of oxidative stress induced by hydrogen peroxide, TMTEED treatment reduced neuronal cell death by approximately 40%, suggesting its protective role against oxidative damage.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXICVJYLYJNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541724 |
Source
|
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97816-89-2 |
Source
|
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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